![molecular formula C10H6F3NO5S B12550987 1H-Isoindole-1,3(2H)-dione, 2-[[(2,2,2-trifluoroethyl)sulfonyl]oxy]- CAS No. 142096-73-9](/img/structure/B12550987.png)
1H-Isoindole-1,3(2H)-dione, 2-[[(2,2,2-trifluoroethyl)sulfonyl]oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-[[(2,2,2-trifluoroethyl)sulfonyl]oxy]-: is a compound that belongs to the class of isoindoles. Isoindoles are nitrogen-containing heterocycles that are widely found in biologically active compounds and natural products. This particular compound is notable for its unique structure, which includes a trifluoroethylsulfonyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[[(2,2,2-trifluoroethyl)sulfonyl]oxy]- can be achieved through several methods. One common approach involves the use of rhodium-catalyzed cascade reactions. This method utilizes a rhodium vinylcarbene to react with a nitrile, forming a nitrile ylide with extended conjugation. The reaction proceeds through a series of steps, including 1,7-electrocyclization and the attack of a second vinylcarbene, resulting in the formation of the desired isoindole derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of homogeneous rhodium catalysis is common in industrial settings due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1H-Isoindole-1,3(2H)-dione, 2-[[(2,2,2-trifluoroethyl)sulfonyl]oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced isoindole derivatives.
Substitution: The trifluoroethylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized isoindole derivatives, while substitution reactions can produce a wide range of functionalized isoindoles .
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 2-[[(2,2,2-trifluoroethyl)sulfonyl]oxy]- has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as an intermediate in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in the study of biological systems, particularly in the development of bioactive molecules.
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[[(2,2,2-trifluoroethyl)sulfonyl]oxy]- involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through its ability to form stable complexes with metal ions and its participation in cyclization reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
1H-Isoindole-1,3(2H)-dione: A closely related compound without the trifluoroethylsulfonyl group.
2,3-Dihydro-1H-isoindole: Another isoindole derivative with different substituents.
Isoindoline: A structurally similar compound with a different nitrogen configuration.
Uniqueness: 1H-Isoindole-1,3(2H)-dione, 2-[[(2,2,2-trifluoroethyl)sulfonyl]oxy]- is unique due to the presence of the trifluoroethylsulfonyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and stability, making it a valuable tool in various scientific applications .
Properties
CAS No. |
142096-73-9 |
|---|---|
Molecular Formula |
C10H6F3NO5S |
Molecular Weight |
309.22 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 2,2,2-trifluoroethanesulfonate |
InChI |
InChI=1S/C10H6F3NO5S/c11-10(12,13)5-20(17,18)19-14-8(15)6-3-1-2-4-7(6)9(14)16/h1-4H,5H2 |
InChI Key |
LWDWESSAGLWTJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OS(=O)(=O)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


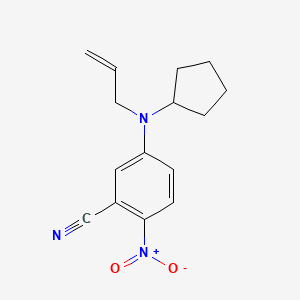
![1H-Imidazole, 1-[1-(5-methyl-2-thienyl)-2-(4-nitrophenyl)ethyl]-](/img/structure/B12550907.png)

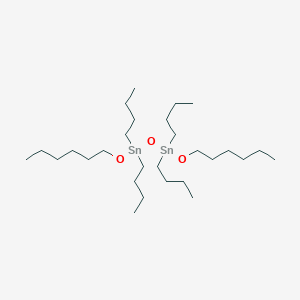
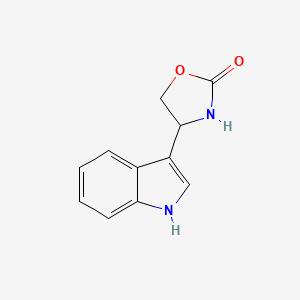
![Ethyl 5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B12550932.png)
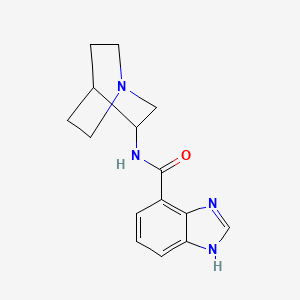
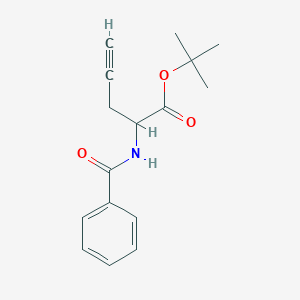
![Pyridine, 2,6-bis[(diphenylphosphinyl)methyl]-, 1-oxide](/img/structure/B12550944.png)

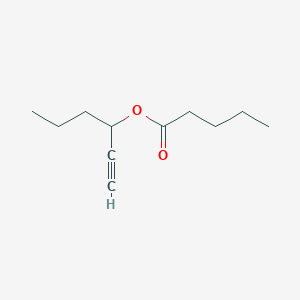

![4-[(Propan-2-yl)oxy]benzene-1,2-diol](/img/structure/B12550964.png)
![(Z)-2-[(4-bromophenyl)diazenyl]-3-hydroxybut-2-enoic acid](/img/structure/B12550973.png)
